2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate
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Overview
Description
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate is a chemical compound known for its relevance in pharmaceutical research. It is also referred to as Lansoprazole sulfide, a metabolite of Lansoprazole, which is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 1H-benzimidazole-2-thiol. The reaction typically occurs under inert atmosphere conditions and requires specific solvents like DMSO or methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate involves its role as a proton pump inhibitor. It targets the H+/K+ ATPase enzyme in the stomach lining, reducing the production of gastric acid. This action helps alleviate symptoms of GERD and other acid-related disorders .
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: The parent compound, also a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: A stereoisomer of omeprazole with enhanced efficacy.
Uniqueness
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate is unique due to its specific trifluoroethoxy group, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors .
Properties
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS.H2O/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3,(H,21,22);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZARNIUZARQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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